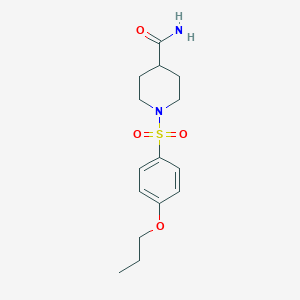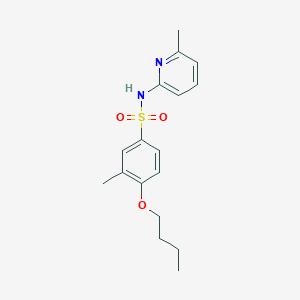![molecular formula C18H16N4S B511740 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 379238-85-4](/img/structure/B511740.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique combination of pyrazole, thieno, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thieno and pyrimidine derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. This ensures consistent quality and yield while minimizing the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often using halogenated derivatives and strong bases or acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .
類似化合物との比較
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of pyrazole, thieno, and pyrimidine rings, which confer distinct electronic and steric properties.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-9-12(2)22(21-11)17-16-15(14-7-5-4-6-8-14)13(3)23-18(16)20-10-19-17/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPTYFQAPONVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B511674.png)

amine](/img/structure/B511679.png)

![6-methoxy-N-[(thiophen-2-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B511684.png)
![1-[(5-Chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B511687.png)
amine](/img/structure/B511690.png)

![1-[(4-Chloro-3-pentyloxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511695.png)

amine](/img/structure/B511700.png)
![1-[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511701.png)
